Cas no 35997-58-1 (Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester)
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester
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Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T294325-5mg |
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester |
35997-58-1 | 5mg |
$64.00 | 2023-05-17 | ||
| TRC | T294325-10mg |
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester |
35997-58-1 | 10mg |
$104.00 | 2023-05-17 | ||
| TRC | T294325-25mg |
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester |
35997-58-1 | 25mg |
$219.00 | 2023-05-17 |
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester (CAS No. 35997-58-1): A Comprehensive Overview
Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester (CAS No. 35997-58-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including anti-inflammatory and analgesic treatments. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent advancements in the research and development of this compound.
The chemical structure of Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester is noteworthy for its intricate arrangement of functional groups. The molecule consists of a tetrahydrofuran ring, an α-naphthalenylmethyl substituent, and an ethyl ester group. These structural elements contribute to its unique pharmacological properties and potential therapeutic applications. The naphthalene ring provides aromatic stability and hydrophobicity, while the tetrahydrofuran ring adds flexibility and polar character to the molecule. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for its biological activity.
The synthesis of Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester has been a subject of extensive research due to its complexity and potential utility. One common synthetic route involves the reaction of 1-naphthaldehyde with an appropriate α-bromomethyl ketone followed by a Grignard reaction with ethyl acrylate. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have further optimized the synthesis, making it more efficient and environmentally friendly.
In terms of biological activities, Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester has shown promising results in preclinical studies. Research has demonstrated its potent anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it exhibits analgesic properties by modulating pain pathways in the central nervous system. These findings have sparked interest in its potential use as a novel therapeutic agent for conditions such as rheumatoid arthritis and chronic pain.
Recent studies have also explored the mechanism of action of Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester. One key finding is its ability to interact with specific receptors involved in inflammation and pain signaling. For instance, it has been shown to bind to the cannabinoid receptor type 2 (CB2), which plays a crucial role in modulating immune responses and pain perception. This interaction suggests that the compound may have dual therapeutic effects by targeting both inflammatory processes and pain pathways.
Furthermore, the safety profile of Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester has been evaluated in various preclinical models. Toxicity studies have indicated that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.
In conclusion, Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester (CAS No. 35997-58-1) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its promising biological activities, makes it an intriguing candidate for the development of novel therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs in areas such as inflammation and pain management.
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